molecular formula C9H10O2 B14611162 [(Ethenyloxy)methoxy]benzene CAS No. 58967-75-2

[(Ethenyloxy)methoxy]benzene

Cat. No.: B14611162
CAS No.: 58967-75-2
M. Wt: 150.17 g/mol
InChI Key: ARCCEJWATCFYLE-UHFFFAOYSA-N
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Description

[(Ethenyloxy)methoxy]benzene is a substituted benzene derivative featuring both ethenyloxy (–O–CH₂–CH₂–) and methoxy (–O–CH₃) groups. For instance, analogs such as 1-Bromo-4-[2-ethoxyethenyl]benzene and 1-[(1E&Z)-2-ethoxyethenyl]-4-methoxybenzene () share structural motifs involving alkoxy and ethenyl substituents. These compounds are typically synthesized via aldol condensation or nucleophilic substitution reactions using aldehydes, phosphorus iodides, and reducing agents like sodium borohydride. Structural characterization relies on NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Potential applications may include pharmaceutical intermediates or materials science, given the prevalence of methoxy/ethenyloxy-substituted aromatics in these fields .

Properties

CAS No.

58967-75-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

ethenoxymethoxybenzene

InChI

InChI=1S/C9H10O2/c1-2-10-8-11-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

ARCCEJWATCFYLE-UHFFFAOYSA-N

Canonical SMILES

C=COCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Ethenyloxy)methoxy]benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of [(Ethenyloxy)methoxy]benzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

[(Ethenyloxy)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Ethenyloxy)methoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Ethenyloxy)methoxy]benzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring interacts with electrophiles. The presence of the ethenyloxy and methoxy groups influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural and Physical Properties

[(Ethenyloxy)methoxy]benzene differs from simpler methoxy- or ethoxy-substituted benzenes in molecular complexity. Key physical properties are compared below:

Table 1: Physical Properties of [(Ethenyloxy)methoxy]benzene and Related Compounds

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility
[(Ethenyloxy)methoxy]benzene C₉H₁₀O₂ 150.18 (calc) ~200 (estimated) Soluble in organic solvents
Methoxybenzene C₇H₈O 108.14 153.8 Slightly soluble in water; miscible in alcohol, ether
Ethoxybenzene C₈H₁₀O 122.16 171–173 Insoluble in water; soluble in alcohol, ether
4-Benzyloxy-3-ethoxybenzaldehyde C₁₆H₁₆O₃ 256.29 N/A Data not available

The higher molecular weight and boiling point of [(Ethenyloxy)methoxy]benzene compared to methoxy- or ethoxybenzene reflect increased van der Waals interactions due to its larger substituents. Its solubility profile aligns with aromatic ethers, favoring organic solvents over water.

Chemical Reactivity and Electronic Effects
  • Electron-Donating vs. Electron-Withdrawing Effects: The methoxy group is strongly electron-donating via resonance, activating the benzene ring toward electrophilic substitution. highlights that electron-donating groups (e.g., methoxy, hydroxyl) enhance iron chelation activity, whereas electron-withdrawing groups (nitro, chloro) diminish it. This suggests [(Ethenyloxy)methoxy]benzene could exhibit moderate to high reactivity in coordination chemistry .
  • Steric Effects : The ethenyloxy group introduces steric bulk, which may hinder reactions at the ortho position compared to smaller substituents like methoxy.

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